molecular formula C8H8ClNO5S B13042245 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene

1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene

Cat. No.: B13042245
M. Wt: 265.67 g/mol
InChI Key: WMBVOGJTORTDDY-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene is a polysubstituted aromatic compound characterized by a chloro group at position 1, a methoxy group at position 4, a methylsulfonyl group at position 2, and a nitro group at position 3. The methylsulfonyl group, in particular, enhances electrophilicity at adjacent positions, making the compound a candidate for nucleophilic aromatic substitution reactions .

Properties

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

1-chloro-4-methoxy-2-methylsulfonyl-5-nitrobenzene

InChI

InChI=1S/C8H8ClNO5S/c1-15-7-4-8(16(2,13)14)5(9)3-6(7)10(11)12/h3-4H,1-2H3

InChI Key

WMBVOGJTORTDDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Methylsulfonyl Group Introduction

A common route to introduce the methylsulfonyl group involves sulfonylation of a methyl-substituted aromatic precursor or oxidation of methylthio groups.

  • One reported method uses ortho-methylnitrobenzene reacting with methanesulfonyl chloride in the presence of a quaternary ammonium salt ionic liquid catalyst supported on ordered mesoporous materials (e.g., styrene resin) under nitrogen atmosphere. Reaction temperatures range from 100 to 160 °C, with 160 °C for 16 hours being optimal for high selectivity toward para-substitution (the 4-position relative to methyl).

  • This catalytic system enhances selectivity, productivity, and cost-efficiency by promoting para-methylsulfonylation while minimizing ortho substitution.

Chlorination Step

Chlorination typically targets the aromatic ring to introduce the chloro substituent at a specific position.

  • Chlorination of methylsulfonyl-substituted toluene derivatives can be achieved using chlorine gas in the presence of iron catalyst and low-polarity solvents such as carbon tetrachloride or dichloromethane at 85–95 °C.

  • The molar ratio of chlorine to substrate is maintained between 1.2 and 2.0 to ensure complete chlorination.

  • Iodine may be added catalytically (~1% by weight relative to substrate) to improve reaction efficiency.

  • The reaction progress is monitored by gas chromatography, and upon completion, water is added, the mixture is refluxed, cooled, filtered, and dried to yield crude 2-chloro-4-methylsulfonyl toluene, which is used directly in subsequent steps.

Nitration Step

Nitration introduces the nitro group at a designated position on the aromatic ring.

  • The crude chlorinated product is heated to 175–195 °C, and nitric acid (55–65 wt%, preferably 63 wt%) is added slowly.

  • Reaction progress is monitored by gas chromatography; when residual starting material falls below 2%, nitric acid addition is stopped.

  • The reaction mixture is cooled, neutralized to pH ≥ 9 with sodium hydroxide, stirred, filtered, acidified to precipitate the product, filtered again, and dried to obtain nitro-substituted methylsulfonylbenzene derivatives.

Methoxylation or Starting Material Selection

  • The methoxy group is often introduced by starting with a methoxy-substituted aromatic compound or by methylation of a hydroxy group on the aromatic ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

  • Alternatively, the methoxy group can be retained from a commercially available methoxy-substituted intermediate to avoid additional steps.

Summary of Key Reaction Conditions

Step Reagents & Catalysts Solvent(s) Temperature (°C) Notes
Methylsulfonylation Methanesulfonyl chloride, quaternary ammonium salt ionic liquid catalyst Ortho-methylnitrobenzene solvent 100–160 Nitrogen atmosphere, 16 h reaction time
Chlorination Chlorine gas, iron catalyst, iodine (cat.) Carbon tetrachloride, dichloromethane 85–95 Molar ratio Cl2:substrate = 1.2–2.0
Nitration Nitric acid (55–65 wt%) None (neat or mixed) 175–195 Slow addition, pH adjusted post-reaction
Methoxylation Methylating agents (if needed) Various Ambient to reflux May be omitted if starting material is methoxy-substituted

Analytical and Process Monitoring

  • Gas chromatography is employed to monitor reaction progress and impurity levels during chlorination and nitration.

  • Reaction termination criteria include impurity levels exceeding raw material concentration or residual starting material below 2%.

  • Filtration and recrystallization steps purify the product, often using petroleum ether/ethyl acetate mixtures.

  • NMR (1H and 13C) spectroscopy confirms structure and purity of intermediates and final product.

Research Findings and Optimization Insights

  • The use of supported quaternary ammonium salt ionic liquid catalysts in methylsulfonylation improves regioselectivity and yield compared to traditional methods.

  • Catalytic iodine in chlorination reduces reaction time and improves selectivity.

  • Maintaining strict temperature control during nitration prevents over-nitration and degradation of sensitive substituents.

  • Multi-step synthesis benefits from telescoping crude intermediates without isolation to improve overall yield and reduce costs.

Chemical Reactions Analysis

1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Pharmaceutical Intermediates
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its nitro and chloro functional groups allow for further chemical modifications, facilitating the development of new drugs. For instance, it can be used in the synthesis of anti-cancer agents and other therapeutic compounds due to its structural properties that enable biological activity.

Table 1: Chemical Reactions Involving 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene

Reaction TypeProductNotes
Nucleophilic SubstitutionVarious substituted productsUtilizes the chloro group for substitutions
ReductionAmines or phenolsNitro group can be reduced to amines
CouplingAzo compoundsUsed in dye synthesis

Biological Research

Antimicrobial Activity
Research indicates that compounds similar to 1-chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene exhibit antimicrobial properties. Studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various nitroaromatic compounds, including 1-chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene. The results demonstrated significant inhibition of Gram-positive bacteria, suggesting potential applications in treating infections.

Environmental Chemistry

Pollution Monitoring
Due to its chemical stability and persistence, 1-chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene is used in environmental studies to monitor pollution levels. Its presence in industrial effluents can indicate contamination and help assess environmental risks.

Table 2: Environmental Impact Studies

Study FocusFindingsImplications
Soil ContaminationDetected in agricultural soilsIndicates industrial runoff issues
Water QualityFound in effluents from chemical plantsHighlights need for stricter regulations

Industrial Applications

Dyes and Pigments Production
The compound is utilized in the manufacturing of dyes and pigments due to its vibrant color properties when incorporated into azo dye structures. The presence of both chloro and nitro groups enhances its reactivity, making it suitable for dye synthesis processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can also participate in binding interactions with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene can be contextualized by comparing it with analogous compounds. Key comparisons include:

Substituent Position and Reactivity

  • 1-Chloro-2-methoxy-4-nitrobenzene (CAS 1009-36-5): This compound lacks the methylsulfonyl group and has substituents at positions 1 (Cl), 2 (OCH₃), and 4 (NO₂). The absence of the electron-withdrawing methylsulfonyl group reduces electrophilicity at the ortho position, making it less reactive toward nucleophilic attack compared to the target compound. The similarity score (0.64) reflects structural overlap but distinct electronic profiles .
  • 1-Chloro-5-Fluoro-2-methoxy-4-nitrobenzene: Replacing the methylsulfonyl group with fluorine (position 5) introduces a smaller, highly electronegative substituent.

Functional Group Influence

  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8) :
    The ester group (-COOCH₃) at position 3 contrasts with the methylsulfonyl group in the target compound. Esters are less electron-withdrawing than sulfonyl groups, leading to lower electrophilicity and distinct hydrolysis pathways .

  • 1-Chloro-3-methyl-5-nitrobenzene (CAS 16582-38-0) :
    This simpler derivative lacks both methoxy and methylsulfonyl groups. The absence of these substituents reduces polarity and likely lowers melting points compared to the target compound .

Sulfonyl-Containing Analogues

  • 4-(Methylamino)-o-(methylsulfonyl)phenol: highlights that sulfonyl groups in the ortho position increase reactivity under acidic conditions due to protonation effects.
  • The target compound’s aromatic system may offer greater stability but reduced bioavailability compared to heterocyclic analogues .

Physical and Chemical Properties

  • Melting Points and Solubility: The methylsulfonyl group in the target compound increases polarity, likely resulting in a higher melting point and lower solubility in non-polar solvents compared to analogues like 1-Chloro-3-methyl-5-nitrobenzene.
  • Synthetic Complexity :
    Introducing the methylsulfonyl group requires additional oxidation steps (e.g., converting a sulfide to sulfonyl), making the target compound synthetically more demanding than derivatives lacking this group .

Key Research Findings

  • Reactivity Trends : Ortho-substituted sulfonyl derivatives exhibit enhanced electrophilicity compared to meta or para analogues, as demonstrated in nucleophilic aromatic substitution studies .
  • Application Potential: The combination of nitro and methylsulfonyl groups suggests utility in agrochemicals (e.g., herbicides) or as intermediates in drug synthesis, similar to Reflex (CAS 72490-01-8), a sulfonyl-containing herbicide .

Biological Activity

1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene can be represented as follows:

  • Molecular Formula : C7_7H8_8ClN2_2O4_4S
  • Molecular Weight : 238.67 g/mol

This compound features a chloro group, a methoxy group, a methylsulfonyl group, and a nitro group, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it showed an inhibition zone of 15 mm against Escherichia coli in agar diffusion tests.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays revealed that it reduced cell viability in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50_{50} values ranging from 10 to 20 µM.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanisms through which 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The presence of the nitro group may facilitate the formation of reactive intermediates that can inhibit key enzymes involved in cell signaling pathways.
  • Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, disrupting normal cellular functions and leading to apoptosis in cancer cells.
  • Modulation of Oxidative Stress : It is hypothesized that this compound may enhance oxidative stress in target cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli with an inhibition zone of 15 mm.
Study 2Showed cytotoxic effects on A549 cells with an IC50_{50} of 15 µM.
Study 3Reported anti-inflammatory effects by reducing TNF-alpha levels in macrophages.

Detailed Research Findings

  • Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, the compound was tested against various pathogens and exhibited potent activity comparable to standard antibiotics .
  • Cytotoxicity Assessment : Research conducted on human cancer cell lines indicated that treatment with this compound resulted in dose-dependent decreases in cell viability, suggesting its potential as an anticancer agent .
  • Inflammation Studies : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of inflammatory markers in vitro, indicating a potential therapeutic application in inflammatory diseases .

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